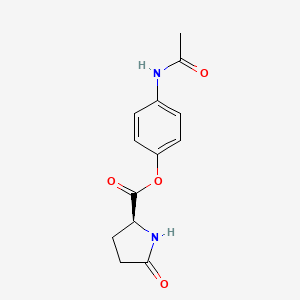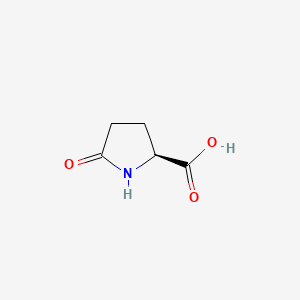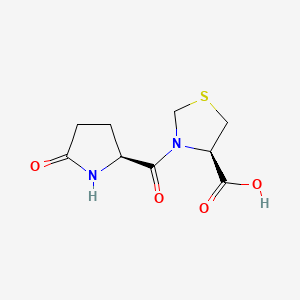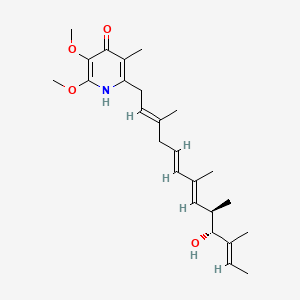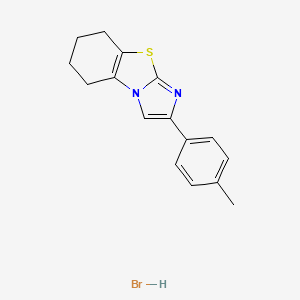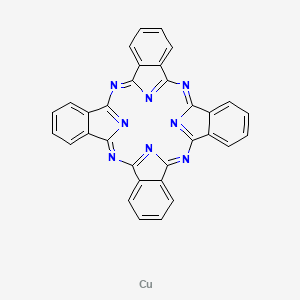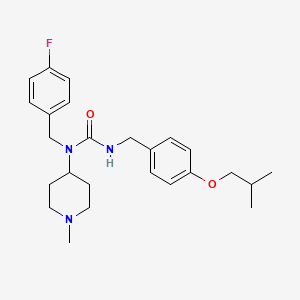
阿扎芬
科学研究应用
阿扎芬在科学研究中具有广泛的应用,包括:
化学: 用作三环类抗抑郁药及其化学性质研究中的模型化合物。
生物学: 研究其对神经递质系统,特别是5-羟色胺和γ-氨基丁酸 (GABA) 摄取的影响.
医学: 用于临床研究,以探索其抗抑郁和镇静作用.
工业: 用于开发新型抗抑郁药物及其相关化合物。
作用机制
阿扎芬主要通过抑制5-羟色胺的再摄取发挥作用,5-羟色胺是一种参与情绪调节的神经递质 . 通过阻止5-羟色胺的再摄取,阿扎芬增加了其在突触间隙的可用性,从而增强了5-羟色胺能神经传递。这种机制与其他选择性5-羟色胺再摄取抑制剂 (SSRI) 相似。 此外,阿扎芬可能因其抗组胺活性而具有镇静作用 .
生化分析
Biochemical Properties
Azaphen plays a significant role in biochemical reactions by inhibiting the reuptake of serotonin, a key neurotransmitter involved in mood regulation. This inhibition is achieved through its interaction with the serotonin transporter (SERT), which is responsible for the reabsorption of serotonin from the synaptic cleft back into the presynaptic neuron . By binding to SERT, Azaphen prevents the reuptake of serotonin, leading to an increased concentration of serotonin in the synaptic cleft and prolonged neurotransmission.
Cellular Effects
Azaphen influences various types of cells and cellular processes, particularly in the central nervous system. It affects cell signaling pathways by increasing the availability of serotonin, which in turn activates serotonin receptors on postsynaptic neurons . This activation can lead to changes in gene expression and cellular metabolism, promoting neuroplasticity and improving mood. Additionally, Azaphen has been shown to affect the number of rosette-forming cells in the mouse spleen, indicating its potential impact on the immune system .
Molecular Mechanism
The molecular mechanism of Azaphen involves its binding to the serotonin transporter (SERT), inhibiting the reuptake of serotonin into the presynaptic neuron . This inhibition increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. Azaphen’s interaction with SERT is crucial for its antidepressant effects, as it prolongs the action of serotonin on postsynaptic receptors, leading to improved mood and reduced symptoms of depression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Azaphen have been observed to change over time. Studies have shown that Azaphen is stable under recommended storage conditions and maintains its efficacy over extended periods .
Dosage Effects in Animal Models
The effects of Azaphen vary with different dosages in animal models. At therapeutic doses, Azaphen effectively inhibits the reuptake of serotonin and exhibits antidepressant effects . At higher doses, it may cause toxic or adverse effects, including alterations in liver enzyme levels and potential hepatotoxicity . Threshold effects have been observed, indicating that careful dosage management is essential to avoid toxicity while achieving therapeutic benefits.
Metabolic Pathways
Azaphen is involved in metabolic pathways that include its biotransformation in the liver. It is metabolized by liver enzymes, including cytochrome P450 isoforms, which convert it into various metabolites . These metabolites may have different pharmacological activities and contribute to the overall effects of Azaphen. Understanding the metabolic pathways of Azaphen is crucial for optimizing its therapeutic use and minimizing potential side effects.
Transport and Distribution
Azaphen is transported and distributed within cells and tissues through interactions with transporters and binding proteins . It is absorbed into the bloodstream and distributed to various tissues, including the brain, where it exerts its antidepressant effects. The distribution of Azaphen is influenced by its binding to plasma proteins and its ability to cross the blood-brain barrier .
Subcellular Localization
The subcellular localization of Azaphen is primarily within the synaptic cleft, where it interacts with the serotonin transporter (SERT) on the presynaptic neuron . This localization is essential for its function as a serotonin reuptake inhibitor. Additionally, Azaphen may undergo post-translational modifications that affect its activity and targeting to specific cellular compartments .
准备方法
合成路线及反应条件
阿扎芬通过一系列化学反应合成,包括其三环结构的形成。 合成路线通常涉及5-甲基-3-(4-甲基哌嗪-1-基)吡啶并[3,4-b][1,4]苯并恶嗪与盐酸反应形成盐酸盐 .
工业生产方法
在工业环境中,阿扎芬的生产涉及在受控条件下进行大规模化学合成,以确保其纯度和一致性。 该工艺包括使用二甲基亚砜 (DMSO) 等溶剂,并且可能需要加热或超声处理以帮助溶解化合物 .
化学反应分析
反应类型
阿扎芬会发生各种化学反应,包括:
氧化: 阿扎芬在特定条件下可以被氧化形成不同的氧化产物。
还原: 该化合物可以被还原形成其相应的还原衍生物。
取代: 阿扎芬可以发生取代反应,其中官能团被其他基团取代。
常见试剂和条件
阿扎芬反应中常用的试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂。反应通常在受控温度和 pH 条件下进行,以确保生成所需的产物。
形成的主要产物
阿扎芬反应形成的主要产物取决于具体的反应条件。例如,氧化可能会生成羟基化的衍生物,而还原可能会生成胺衍生物。
相似化合物的比较
类似化合物
氟哌啶醇: 另一种具有类似5-羟色胺再摄取抑制特性的三环类抗抑郁药。
替阿尼普汀: 一种非典型抗抑郁药,也影响5-羟色胺水平,但通过不同的机制。
帕罗西汀: 一种选择性5-羟色胺再摄取抑制剂,具有类似的抗抑郁作用.
独特性
阿扎芬的抗抑郁和镇静作用组合是独特的,这在其他三环类抗抑郁药中并不常见。 它对5-羟色胺再摄取和潜在的抗组胺活性的双重作用使其与该类中的其他化合物区别开来 .
属性
| { "Design of the Synthesis Pathway": "The synthesis of Azaphen can be achieved through a multistep process starting from 2-aminobenzoic acid.", "Starting Materials": [ "2-aminobenzoic acid", "acetic anhydride", "sodium acetate", "nitrobenzene", "hydrochloric acid", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: Nitration of 2-aminobenzoic acid with nitrobenzene in the presence of sulfuric acid to form 4-nitro-2-aminobenzoic acid.", "Step 2: Reduction of 4-nitro-2-aminobenzoic acid with iron and hydrochloric acid to form 4-amino-2-aminobenzoic acid.", "Step 3: Acetylation of 4-amino-2-aminobenzoic acid with acetic anhydride and sodium acetate in the presence of sulfuric acid to form N-acetyl-4-amino-2-aminobenzoic acid.", "Step 4: Cyclization of N-acetyl-4-amino-2-aminobenzoic acid with sodium hydroxide in ethanol to form Azaphen.", "Step 5: Purification of Azaphen by recrystallization from water." ] } | |
CAS 编号 |
24853-80-3 |
分子式 |
C16H20ClN5O |
分子量 |
333.81 g/mol |
IUPAC 名称 |
5-methyl-3-(4-methylpiperazin-1-yl)pyridazino[3,4-b][1,4]benzoxazine;hydrochloride |
InChI |
InChI=1S/C16H19N5O.ClH/c1-19-7-9-21(10-8-19)15-11-13-16(18-17-15)22-14-6-4-3-5-12(14)20(13)2;/h3-6,11H,7-10H2,1-2H3;1H |
InChI 键 |
JVONTAXIALFQJM-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=NN=C3C(=C2)N(C4=CC=CC=C4O3)C.Cl.Cl |
规范 SMILES |
CN1CCN(CC1)C2=NN=C3C(=C2)N(C4=CC=CC=C4O3)C.Cl |
外观 |
Solid powder |
| 24853-80-3 | |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
2-(4-methyl-1-piperazinyl)-10-methyl-3,4-diazaphenoxazine azafen azaphen azaphen monohydrochloride |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





